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Compound of Interest

Compound Name: Veledimex racemate

Cat. No.: B560628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and
pharmacokinetics of Veledimex, a small-molecule activator ligand for the RheoSwitch
Therapeutic System® (RTS®) gene therapy platform. The information is compiled from peer-
reviewed literature and clinical trial data, presenting quantitative pharmacokinetic parameters,
detailed experimental methodologies, and a visualization of its mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Veledimex has been characterized in healthy human subjects
and in patients with recurrent glioblastoma. The data reveals a dose-dependent exposure and

the influence of food on absorption.

Table 1: Single-Dose Pharmacokinetics of Veledimex in
Healthy Subjects (Fasted State)
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AUC (0-
. AUC (0-t) .
Formulati Cmax inf)
Dose Tmax (hr) (ng-hr/imL t% (hr)
on (ng/mL) ) (ng-hrimL
)
Labrasol 1.5 (0.5-
20 mg 158 + 62 647 + 186 664 + 190 49+1.3
Slurry 4.0)
Labrasol 1.5 (1.0-
40 mg 314+ 129 1480 + 498 1510 + 505 55+1.0
Slurry 4.0)
Labrasol 2.0 (1.0- 3160 £ 3210
80 mg 567 £ 221 6.2+1.4
Slurry 4.0) 1080 1090
Labrasol 2.0 (1.0- 5050 * 5120 *
120 mg 816 + 345 6.5+1.3
Slurry 6.0) 1850 1860
F-22 2.0 (1.0-
20 mg 134 £ 55 621 + 197 636 + 200 52+11
Capsule 4.0)

Data presented as mean + standard deviation, except for Tmax which is median (range).

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the
plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf):
Area under the plasma concentration-time curve from time 0 to infinity; t%: Elimination half-life.

Table 2: Effect of Food on the Pharmacokinetics of a
Single 40 mg Dose of Veledimex (F-22 Capsule) in

Healthy Subjects

. AUC (0-t) AUC (0-inf)
Condition Cmax (ng/mL) Tmax (hr)
(ng-hrimL) (ng-hrimL)
Fasted 224 +£101 2.0 (1.0-4.0) 1150 + 384 1180 + 391
Fed 401 £ 121 4.0 (2.0-8.0) 2780 + 835 2840 + 846

Data presented as mean + standard deviation, except for Tmax which is median (range).

Key findings from pharmacokinetic studies include:
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Dose Proportionality: Plasma exposure to Veledimex increases with escalating doses.[1]

No Accumulation: Minimal to no plasma accumulation of Veledimex was observed after
once-daily oral administration for 14 days.[1]

Steady State: Veledimex reached a steady state in plasma after 5 daily doses.[1][2]

Food Effect: Administration with food significantly increased the systemic exposure to
Veledimex and its two major circulating metabolites by prolonging and enhancing absorption
without impacting the elimination rate.[1]

Blood-Brain Barrier Penetration: In patients with recurrent glioblastoma, Veledimex was
found to cross the blood-brain barrier, with tumor tissue concentrations reaching
approximately 35-40% of the plasma levels.

No Sex-Related Differences: No apparent differences in the pharmacokinetics of Veledimex
were observed between male and female subjects.

Single Enantiomer: Veledimex is the (R)-enantiomer of its chemical structure, (R)-N'-(3,5-
dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide, and is not a
racemic mixture.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical studies that
evaluated the pharmacokinetics of Veledimex.

Healthy Subject Pharmacokinetic Study

Study Design: A randomized, single- and multiple-dose, dose-escalation study was conducted
in healthy adult volunteers. The study assessed the safety, tolerability, and pharmacokinetics of
Veledimex administered as a Labrasol® slurry and as an F-22 capsule formulation. The effect
of food on the pharmacokinetics of the F-22 capsule was also evaluated.

Dosing and Sample Collection:

e Single-Dose Phase: Subjects received a single oral dose of Veledimex at 20, 40, 80, or 120
mg in a fasted state.
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e Multiple-Dose Phase: Subjects received once-daily oral doses of Veledimex for 14 days.

o Food-Effect Phase: Subjects received a single 40 mg dose of the F-22 capsule on two
separate occasions, once in a fasted state and once after a high-fat meal.

e Blood Sampling: Serial blood samples were collected at predefined time points post-dose to
determine the plasma concentrations of Veledimex and its metabolites.

Bioanalytical Method: Plasma concentrations of Veledimex were determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-
compartmental analysis of the plasma concentration-time data.

Phase 1 Study in Patients with Recurrent Glioblastoma
(NCT02026271)

Study Design: This was a multicenter, open-label, dose-escalation Phase 1 trial to evaluate the
safety, tolerability, and preliminary efficacy of intratumorally administered Ad-RTS-hIL-12 in
combination with oral Veledimex in patients with recurrent or progressive high-grade glioma.

Treatment Regimen:

» Patients received a single oral dose of Veledimex (10, 20, 30, or 40 mg) prior to surgery for
tumor resection to assess blood-brain barrier penetration.

e During surgery, a fixed dose of the Ad-RTS-hIL-12 vector (2 x 10 viral particles) was
injected into the walls of the resection cavity.

o Post-operatively, patients received daily oral doses of Veledimex for 14 days.
Sample Collection and Analysis:

» Blood samples were collected to measure plasma concentrations of Veledimex, IL-12, and
interferon-y (IFN-y).

e Tumor tissue samples obtained during resection were analyzed for Veledimex concentration.
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Visualizations

The following diagrams illustrate the experimental workflow for the clinical evaluation of
Veledimex and its mechanism of action within the RheoSwitch Therapeutic System®.
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Figure 1. Clinical trial workflow for Veledimex and Ad-RTS-hIL-12 administration.
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Figure 2. Mechanism of action of Veledimex within the Ad-RTS-hIL-12 gene therapy system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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